4-(Dimethylamino)-3-nitrophenol
Description
Properties
IUPAC Name |
4-(dimethylamino)-3-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPMGZIWRXMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of 4-(Dimethylamino)phenol
Nitration of 4-(dimethylamino)phenol represents the most straightforward route to the target compound. The dimethylamino group, a strong electron-donating substituent, directs nitration to the ortho and para positions relative to itself. However, the phenolic hydroxyl group competes as a directing moiety, favoring nitration at the ortho position relative to the hydroxyl (meta to the dimethylamino group). To achieve regioselective nitration at the 3-position, controlled reaction conditions are critical.
Reaction Protocol :
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Nitrating Agent : A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a 3:1 molar ratio.
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Temperature : Maintained at 0–5°C to suppress polysubstitution and thermal decomposition.
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Duration : 4–6 hours under vigorous stirring.
Workup :
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The reaction mixture is quenched in ice-water, precipitating the crude product.
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Recrystallization from ethanol-water (1:3 v/v) yields pure 4-(dimethylamino)-3-nitrophenol as yellow crystals.
Yield and Purity :
Challenges :
Stepwise Synthesis via Acylation and Nitration
This multi-step approach, adapted from patent CN101085741A, involves intermediate protection of the amino group to enhance nitration regioselectivity:
Acylation of 4-Aminophenol
4-Aminophenol is acetylated using acetic anhydride in anhydrous acetic acid under reflux (110°C, 2 hours), yielding 4-acetamidophenol with 85% efficiency.
Nitration of 4-Acetamidophenol
The acetylated derivative undergoes nitration with fuming HNO₃ (90%) in H₂SO₄ at 0°C, producing 3-nitro-4-acetamidophenol. The acetyl group directs nitration exclusively to the 3-position.
Key Data :
Hydrolysis to 4-Amino-3-Nitrophenol
The acetamide group is hydrolyzed using 3 M NaOH at 60°C for 4 hours, yielding 4-amino-3-nitrophenol (77% yield).
Dimethylation of the Amino Group
The final step involves dimethylation using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline medium (pH 10–12) at 50°C for 6 hours.
Optimization Notes :
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Excess dimethyl sulfate (1.5 equiv) ensures complete methylation.
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Quenching with HCl followed by extraction with dichloromethane isolates the product.
Overall Yield : 52–58% (four-step sequence).
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and process safety. Continuous flow reactors are employed for nitration and methylation steps, enabling precise temperature control and reduced reaction times.
Flow Nitration System
Catalytic Methylation
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Catalyst : Phase-transfer catalyst (tetrabutylammonium bromide, 0.5 mol%).
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Solvent : Toluene-water biphasic system.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Parameter | Direct Nitration | Stepwise Synthesis |
|---|---|---|
| Total Yield | 65–72% | 52–58% |
| Purity | 98% | 99.5% |
| Scalability | Moderate | High |
| Byproduct Formation | 10–15% | <2% |
| Cost | Low | Moderate |
Key Findings :
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The stepwise method offers superior regioselectivity and purity, making it preferable for pharmaceutical applications.
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Direct nitration is cost-effective for bulk production but requires rigorous purification.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-(Dimethylamino)-3-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Identity
The table below compares 4-(Dimethylamino)-3-nitrophenol with structurally similar nitrophenols and aminophenols, highlighting key substituent effects:
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, while the dimethylamino group (-N(CH₃)₂) is electron-donating.
- Amino vs. For example, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization than amino-substituted analogs .
- Hydroxyalkylamino Derivatives: Compounds like 3-Nitro-N-(2-hydroxyethyl)-4-aminophenol demonstrate improved water solubility due to the hydroxyethyl group, a feature absent in this compound .
Physical and Industrial Relevance
- Melting Points: While 4-Methyl-3-nitrophenol melts at 78–81°C , data for this compound is lacking, likely due to its specialized research status.
- Applications: Unlike 4-nitrophenol (pharmaceutical precursor) or hydroxyethylamino derivatives (hair dyes), this compound’s applications remain underexplored but may align with photoinitiators or advanced materials, given the reactivity of dimethylamino-nitro systems .
Research Findings and Gaps
- Synthetic Challenges: The Pfitzinger reaction (used for quinoline derivatives in ) could be adapted for synthesizing this compound, but optimization is needed to manage nitro-group stability.
- Reactivity Insights: Ethyl 4-(dimethylamino) benzoate’s superior polymerization efficiency suggests that the dimethylamino group in this compound may enhance photoactivity, though direct studies are absent.
- Toxicological Data: Nitrophenols generally exhibit toxicity (e.g., 4-nitrophenol is classified as harmful ), but safety profiles for dimethylamino-substituted variants require further investigation.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 4-(Dimethylamino)-3-nitrophenol in synthetic samples?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of the dimethylamino and nitro groups on the aromatic ring. Infrared (IR) spectroscopy can validate functional groups (e.g., -OH, -NO₂), while Mass Spectrometry (MS) provides molecular weight confirmation. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress and purity during synthesis .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves selecting appropriate nitration catalysts (e.g., HNO₃/H₂SO₄) and controlling reaction temperature to minimize by-products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Reaction progress should be monitored using TLC and validated with HPLC (>95% purity) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent photodegradation of the nitro group. Stability tests under varying pH and temperature conditions are advised to assess degradation pathways. Use desiccants to mitigate hygroscopic effects, which may alter reactivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) can model electron density distribution to predict regioselectivity in electrophilic substitution reactions. Molecular docking studies may explore interactions with biological targets (e.g., enzymes), leveraging the nitro group’s electron-withdrawing effects and the dimethylamino group’s steric properties. Software like Gaussian or Schrödinger Suite is recommended for these simulations .
Q. What methodological approaches are used to resolve discrepancies in reported toxicokinetic data for nitrophenol derivatives?
- Methodological Answer : Comparative toxicokinetic studies across species (e.g., rodent vs. human hepatocyte models) can address interspecies variability. In vitro assays (e.g., cytochrome P450 metabolism studies) and LC-MS/MS analysis of metabolites help identify unique biomarkers. Prioritize human-relevant models to clarify placental transfer risks noted in nitrophenol derivatives .
Q. What advanced spectroscopic techniques are critical for elucidating the electronic effects of the dimethylamino and nitro groups in this compound?
- Methodological Answer : Ultraviolet-Visible (UV-Vis) spectroscopy quantifies conjugation effects via λₐ₆ₛ shifts. X-ray crystallography resolves spatial arrangements of substituents, while Electron Paramagnetic Resonance (EPR) can detect radical intermediates formed during redox reactions. These techniques clarify the compound’s electronic behavior in catalytic or photochemical applications .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the metabolic pathways of nitrophenol derivatives like this compound?
- Methodological Answer : Discrepancies may arise from interspecies metabolic differences or assay conditions. Validate findings using human liver microsomes and cross-reference with high-resolution mass spectrometry (HRMS) to track metabolite formation. Replicate studies under standardized OECD guidelines to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
